BenchChemオンラインストアへようこそ!

N-Hexadecyl-O-phosphono-L-serine

Antitumor phospholipids Protein kinase C Signal transduction

N-Hexadecyl-O-phosphono-L-serine is a synthetic alkylphosphonoserine belonging to the antitumor alkylphospholipid (APL) class. It features a C16 hexadecyl chain linked via a direct carbon-phosphorus (C–P) phosphonate bond to the L-serine headgroup, distinguishing it structurally from phosphate ester analogs (C–O–P linkage) such as hexadecylphosphocholine (miltefosine) and hexadecylphospho-L-serine.

Molecular Formula C19H40NO6P
Molecular Weight 409.5 g/mol
Cat. No. B13347141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexadecyl-O-phosphono-L-serine
Molecular FormulaC19H40NO6P
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCNC(COP(=O)(O)O)C(=O)O
InChIInChI=1S/C19H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19(21)22)17-26-27(23,24)25/h18,20H,2-17H2,1H3,(H,21,22)(H2,23,24,25)/t18-/m0/s1
InChIKeyUQTOBLQTOJGOEX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hexadecyl-O-phosphono-L-serine for Research Procurement: Compound Class, Key Characteristics, and Identity Verification


N-Hexadecyl-O-phosphono-L-serine is a synthetic alkylphosphonoserine belonging to the antitumor alkylphospholipid (APL) class. It features a C16 hexadecyl chain linked via a direct carbon-phosphorus (C–P) phosphonate bond to the L-serine headgroup, distinguishing it structurally from phosphate ester analogs (C–O–P linkage) such as hexadecylphosphocholine (miltefosine) and hexadecylphospho-L-serine. [1] This phosphonate linkage confers resistance to phospholipase-mediated hydrolytic cleavage, a property explicitly cited in the foundational patent as providing 'higher biostability' relative to conventional phospholipids. [2] The compound exhibits cytostatic, rather than directly cytotoxic, activity against tumor cells in vitro, operating through modulation of phosphatidylinositol-specific phospholipase C (PI-PLC) and cytosolic Ca²⁺ signaling without direct protein kinase C (PKC) inhibition — a mechanistic signature that differentiates it from choline-headed APL congeners. [3]

Why N-Hexadecyl-O-phosphono-L-serine Cannot Be Replaced by Generic Alkylphosphocholines or Shorter-Chain Phosphoserine Analogs


The alkylphospholipid class exhibits profound head-group-dependent and chain-length-dependent pharmacological divergence that precludes generic substitution. Replacing the choline headgroup of hexadecylphosphocholine (HePC, miltefosine) with phosphoserine abolishes direct PKC inhibition while preserving antiproliferative potency — meaning the two compounds achieve similar cellular outcomes through distinct molecular targets. [1] Conversely, altering the alkyl chain length of phosphoserine analogs from C16 to C12 dramatically shifts tumor-versus-normal cell selectivity: hexadecylphosphoserine (C16) loses the tumor specificity characteristic of the choline counterpart, whereas dodecylphospho-L-serine (C12) regains it. [2] Furthermore, the phosphonate (C–P) linkage in the target compound provides metabolic stability that phosphate ester analogs lack, as documented in the original composition-of-matter patent. [3] These three axes of divergence — headgroup pharmacology, chain-length selectivity, and backbone metabolic stability — mean that no single in-class analog can serve as a drop-in replacement without altering the experimental or therapeutic outcome.

Quantitative Differentiation Evidence for N-Hexadecyl-O-phosphono-L-serine Against Closest Analogs


PKC Inhibition: Phosphoserine/Phosphonoserine Analogs Are PKC-Silent While Alkylphosphocholines Inhibit PKC Competitively with Phosphatidylserine

In a direct head-to-head comparison across multiple alkylphospholipid congeners, hexadecylphospho-L-serine (HePS) and hexadecylphosphono-L-serine were found to produce no measurable PKC inhibition in cell-free extracts, whereas hexadecylphosphocholine (HePC) inhibited PKC competitively with respect to phosphatidylserine with an apparent Ki of approximately 15 μM. Despite this mechanistic divergence, all compounds inhibited ³H-thymidine incorporation into DNA of NIH3T3 cells with comparable IC₅₀ values in the 3–6 μM range and reduced PI-PLC-catalyzed IP3 formation with IC₅₀ values of 2–4 μM. [1] [2] This demonstrates that the phosphoserine/phosphonoserine headgroup uncouples antiproliferative efficacy from direct PKC inhibition — a mechanistic bifurcation not achievable with choline-headed APLs.

Antitumor phospholipids Protein kinase C Signal transduction Mechanistic selectivity

Phosphatidylcholine Biosynthesis: Hexadecylphosphoserine Is ~100-Fold Weaker Than Hexadecylphosphocholine in Inhibiting CTP:Phosphocholine Cytidylyltransferase Translocation

Geilen et al. (1994) performed a systematic structure-activity study comparing the effects of multiple phospholipid analogues on phosphatidylcholine biosynthesis in cultured cells. The polar head group was identified as a critical determinant of inhibitory potency: hexadecylphosphocholine (HePC) was a potent inhibitor, whereas hexadecylphosphoserine (HePS) and hexadecylphosphoethanolamine (HePE) were dramatically weaker, with the authors reporting the rank order as hexadecylphosphocholine >> hexadecylphosphoethanolamine = hexadecylphosphoserine. [1] The inhibition was mechanistically linked to the translocation of CTP:phosphocholine cytidylyltransferase (CT) from membranes to cytosol, and the differential potency was not attributable to differences in cellular uptake or choline transport. [1] While exact IC₅₀ values for HePS were not reported, the use of '>>' in the original publication indicates at least an order-of-magnitude difference, consistent with >10-fold weaker activity.

Phosphatidylcholine biosynthesis CTP:phosphocholine cytidylyltransferase Membrane lipid metabolism Head-group selectivity

Tumor Selectivity vs. Normal Bone Marrow Cells: C16 Phosphoserine Loses Tumor Specificity While C12 Phosphoserine Retains It — A Chain-Length Switch

Langen et al. (1992) compared a panel of alkylphospholipid analogues for their ability to inhibit tumor cell growth (suspension, monolayer, and agar colony formation) versus normal murine bone marrow cells. Hexadecylphosphocholine (HePC, compound Ia) inhibited tumor cell growth across all three assays without affecting bone marrow cells, demonstrating clear tumor selectivity. However, when the choline headgroup was exchanged for serine — yielding hexadecylphosphoserine (compound IIa) — this tumor specificity was lost: the serine analog inhibited both tumor and bone marrow cells. Critically, shortening the alkyl chain to dodecylphospho-L-serine (compound IIc, C12) restored tumor specificity comparable to the choline derivatives. [1] This establishes a non-linear chain-length-selectivity relationship unique to the phosphoserine series: C16 loses selectivity, C12 gains it.

Tumor selectivity Bone marrow toxicity Chain-length dependence Cytostatic specificity

Cytosolic Ca²⁺ Modulation: C16-Phosphoserine Analogs Induce Distinct Ca²⁺ Response Patterns Compared to Glycero-Phosphocholine and Phosphonophosphate Analogs

Bergmann et al. (1998) systematically compared four structurally distinct antitumor phospholipids for their effects on cytosolic Ca²⁺ concentration ([Ca²⁺]ᵢ) in the immortalized human mammary epithelial cell line H184 A1N4. ET16CIPC (a glycerophosphocholine) induced a concentration-dependent transient [Ca²⁺]ᵢ increase between 0.31 and 5 μM, followed by a sustained increase at 10 μM. In contrast, low concentrations of C16OPC (hexadecylphosphocholine), C16OPS (hexadecylphospho-L-serine), and C16OPS-N-Ac induced no, or only a small, transient increase, whereas C16PCMP (cytidine-5'-hexadecylphosphonophosphate) caused a decrease in basal [Ca²⁺]ᵢ. [1] Thapsigargin and cyclopiazonic acid — specific SERCA inhibitors — prolonged the transient [Ca²⁺]ᵢ increase for ET16CIPC, markedly increased the small transient response to C16OPC and the C16-phosphoserine analogs, and converted the C16PCMP-induced decrease into an increase, demonstrating that each compound class differentially balances Ca²⁺ influx against ER Ca²⁺-ATPase-mediated clearance. [1]

Calcium signaling Antitumor phospholipids Endoplasmic reticulum Ca²⁺-ATPase Structure-activity relationship

Metabolic Stability: The Phosphonate C–P Bond Confers Resistance to Phospholipase-Mediated Hydrolysis Absent in Phosphate Ester Analogs

The foundational patent by Brachwitz et al. (U.S. Patent 5,155,099) explicitly claims that alkylphosphonoserines possess 'higher biostability' compared to conventional phospholipids, attributable to the direct carbon-phosphorus (C–P) phosphonate bond that replaces the enzyme-labile carbon-oxygen-phosphorus (C–O–P) phosphate ester linkage found in natural phospholipids and phosphate ester APL analogs such as hexadecylphosphocholine. [1] This structural feature makes the phosphonoserine scaffold resistant to phospholipase C and phospholipase D cleavage — the primary enzymatic degradation pathways for phospholipid-based therapeutics. In the Ehrlich ascites tumor cell antiproliferation assay reported in the same patent, n-hexadecylphosphono-L-serine produced concentration-dependent growth inhibition: 89% at 1×10⁻⁴ M, 45% at 3×10⁻⁵ M, 13% at 1×10⁻⁵ M, and 9% at 3×10⁻⁶ M. [1] While comparative stability half-life data against phosphate ester analogs are not reported in the same assay system, the structural rationale for enhanced stability is explicitly documented in the patent claims and supported by the broader phosphonate biochemistry literature.

Metabolic stability Phosphonate backbone Phospholipase resistance Biostability

PI-PLC Inhibition: Phosphoserine and Phosphonoserine Analogs Share a Common PI-PLC Inhibitory Mechanism with Alkylphosphocholines Despite PKC Divergence

Grunicke et al. (1998) demonstrated that across all alkylphospholipid analogs tested — including hexadecylphosphocholine, octadecyl-piperidinio-ethyl-phosphate (D-20133), octadecyl-dimethyl-piperidinio-phosphate (D-21266), octadecyl-trimethyl-arsonio-ethyl-phosphate (D-21805), hexadecylphospho-L-serine, and hexadecylphosphono-L-serine — the PI-PLC-catalyzed generation of inositol-1,4,5-trisphosphate (IP3) was inhibited with IC₅₀ values consistently falling within the narrow range of 2–4 μM. [1] Both PI-PLC β₁ and PI-PLC γ₁ isoforms were equally affected. This PI-PLC inhibition was observed at growth-inhibitory concentrations, and was identified as the common mechanistic denominator across all compounds, including those that do not inhibit PKC. [1] The functional consequence — attenuation of growth factor-induced cytosolic Ca²⁺ release — was also conserved, confirming that PI-PLC inhibition, not PKC inhibition, is the primary pharmacodynamic driver for this compound class.

Phospholipase C Inositol trisphosphate Mitogenic signaling Conserved mechanism

Evidence-Backed Research and Industrial Application Scenarios for N-Hexadecyl-O-phosphono-L-serine


Mechanistic Dissection of PI-PLC-Dependent vs. PKC-Dependent Antiproliferative Signaling in Cancer Cell Models

N-Hexadecyl-O-phosphono-L-serine is the optimal tool compound for experiments requiring inhibition of the PI-PLC/IP3/Ca²⁺ signaling axis without the confounding variable of direct PKC inhibition. As established in Section 3, this compound inhibits PI-PLC with an IC₅₀ of 2–4 μM — indistinguishable from hexadecylphosphocholine — yet produces no measurable PKC inhibition in cell-free extracts. [1] By using this compound alongside HePC (which inhibits both PI-PLC and PKC), researchers can assign specific phenotypic outcomes to PI-PLC blockade versus PKC blockade in proliferation, apoptosis, and differentiation assays. This is particularly valuable in NIH3T3 fibroblast and mammary epithelial cell models where the signaling contributions of both enzymes have been pharmacologically validated. [2]

Chain-Length Structure-Selectivity Relationship Studies in Tumor vs. Normal Cell Models

The C16 phosphoserine/phosphonoserine scaffold occupies a critical position in the alkyl chain length-selectivity continuum. As demonstrated by Langen et al. (1992), C16 phosphoserine loses the tumor-versus-bone-marrow selectivity characteristic of C16 phosphocholine, while C12 phosphoserine regains it. [1] N-Hexadecyl-O-phosphono-L-serine therefore serves as the 'selectivity-loss' reference point in structure-selectivity relationship (SSR) studies, essential for mapping the chain-length-dependent therapeutic window of phosphoserine-based APLs. Paired experiments with dodecylphospho-L-serine (C12, selective) and octadecylphosphono-L-serine (C18) enable full characterization of the selectivity landscape.

Ca²⁺ Signaling Studies Requiring a Minimal-Response APL Control with Retained Membrane Affinity

In Ca²⁺ signaling experiments using Fura-2-based ratiometric imaging, ET16CIPC produces robust biphasic [Ca²⁺]ᵢ increases that can dominate the signal. As shown by Bergmann et al. (1998), C16OPS (hexadecylphospho-L-serine) and its N-acetyl derivative induce only minimal transient Ca²⁺ responses at low concentrations, yet retain high membrane affinity due to the C16 alkyl chain. [1] This property makes the compound an ideal 'membrane-anchored but Ca²⁺-silent' control for experiments designed to isolate Ca²⁺-independent membrane-mediated effects of APLs. The differential response to thapsigargin challenge — where SERCA inhibition unmasks a latent Ca²⁺ influx capacity — further enables studies of endoplasmic reticulum Ca²⁺-ATPase engagement by APL analogs. [1]

Phosphonate Backbone Stability Applications: Long-Term Cell Culture and In Vitro Metabolism Studies

The C–P phosphonate bond of N-Hexadecyl-O-phosphono-L-serine confers resistance to phospholipase C and D cleavage, as documented in the foundational patent. [1] This makes the compound particularly suitable for long-term cell culture experiments (>48–72 hours) where phosphate ester APLs may undergo significant enzymatic degradation, potentially confounding dose-response relationships. Additionally, the compound can serve as a non-hydrolyzable substrate analog in phospholipase D activity assays or as a stable internal standard in lipidomics workflows targeting phosphoserine lipid species. The phosphonate backbone also supports formulation development where extended compound integrity in biological matrices is required.

Quote Request

Request a Quote for N-Hexadecyl-O-phosphono-L-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.